molecular formula C7H12O3 B1380153 2-Cyclopropyl-2-methoxypropanoic acid CAS No. 1247669-87-9

2-Cyclopropyl-2-methoxypropanoic acid

Cat. No. B1380153
CAS RN: 1247669-87-9
M. Wt: 144.17 g/mol
InChI Key: XQWSVFCDLXOTLP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-methoxypropanoic acid is a chemical compound with the CAS Number: 1247669-87-9 . It has a molecular weight of 144.17 . The IUPAC name for this compound is 2-cyclopropyl-2-methoxypropanoic acid . The InChI code for this compound is 1S/C7H12O3/c1-7(10-2,6(8)9)5-3-4-5/h5H,3-4H2,1-2H3,(H,8,9) .


Synthesis Analysis

The synthesis of cyclopropane-containing compounds presents significant challenges for synthetic chemists . A review of cyclopropanation strategies in recent total syntheses highlights the strategic considerations for the introduction of the cyclopropane motif . An overview of the most important and widely used cyclopropanation techniques is presented, followed by a discussion of elegant approaches and clever solutions that have been developed to enable the synthesis of various unique cyclopropane natural products or use of cyclopropanes as versatile strategic intermediates . A photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade approach to functionalized cyclopropanes has been described . Reductive termination of radical–polar crossover reactions between aliphatic carboxylic acids and electron-deficient alkenes yielded carbanion intermediates .


Molecular Structure Analysis

The InChI code for 2-Cyclopropyl-2-methoxypropanoic acid is 1S/C7H12O3/c1-7(10-2,6(8)9)5-3-4-5/h5H,3-4H2,1-2H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Chemical Reactions Analysis

Cyclopropanes can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) . More recently, single-electron transformations featuring cyclopropyl radicals have emerged . The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalysed cross-couplings than other C (sp3) substrates .


Physical And Chemical Properties Analysis

2-Cyclopropyl-2-methoxypropanoic acid is a powder and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Phytochemicals and Their Therapeutic Applications

  • Syringic Acid (SA) and Its Importance : SA, a phenolic compound synthesized via the shikimic acid pathway in plants, demonstrates a wide range of therapeutic applications, including the prevention of diabetes, cardiovascular diseases, and cancer. It possesses antioxidant, antimicrobial, anti-inflammatory, antiendotoxic, neuroprotective, and hepatoprotective activities. The therapeutic property of SA is attributed to the presence of methoxy groups on the aromatic ring, indicating the potential significance of methoxy-containing compounds like 2-Cyclopropyl-2-methoxypropanoic acid in scientific research and health applications (Cheemanapalli et al., 2018).

Cyclooxygenase Inhibition and Healing Processes

  • Effects of Cyclooxygenase Inhibition : Research on cyclooxygenases (COX-1 and COX-2) and their inhibition by non-steroidal anti-inflammatory drugs (NSAIDs) provides insights into the role of such compounds in bone, tendon, and ligament healing. These findings suggest the potential of certain inhibitors to affect the healing process, which could be relevant for compounds with similar inhibitory effects on specific enzymes or receptors (Z. Radi & N. Khan, 2005).

Cyclodextrin Derivatives and Toxicology

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) Review : While focused on HP-β-CD, a derivative with improved water solubility, this review presents data on toxicity, metabolism, and pharmacokinetics, offering a foundation for understanding the biological interactions and safety profiles of complex organic compounds, including cyclopropyl-methoxy derivatives (S. Gould & R. Scott, 2005).

Antitumor and Antiangiogenic Agents

  • 2-Methoxyestradiol (2ME2) as an Antitumor Agent : The review on 2ME2, a natural metabolite with antitumor and antiangiogenic activities, highlights the broad spectrum of antitumor activities and the complex mechanisms of action. This suggests the potential of methoxy-containing compounds in cancer therapy and the importance of understanding their cellular effects (S. Mooberry, 2003).

Safety And Hazards

The safety information for 2-Cyclopropyl-2-methoxypropanoic acid includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Cyclopropanes are important substructures in natural products and pharmaceuticals . The advent of transition-metal catalysis has enabled the installation of functionalized cyclopropanes using cross-coupling reactions . The future of cyclopropane research lies in the development of increasingly selective and mild approaches for their synthesis and functionalization .

properties

IUPAC Name

2-cyclopropyl-2-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(10-2,6(8)9)5-3-4-5/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWSVFCDLXOTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-2-methoxypropanoic acid

CAS RN

1247669-87-9
Record name 2-cyclopropyl-2-methoxypropanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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